5-Bromo-3-chloropyridine-2-carbonitrile is a heterocyclic compound belonging to the pyridine family, characterized by the presence of bromine and chlorine substituents on its aromatic ring. Its molecular formula is , and it has a molecular weight of 217.45 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of various biologically active molecules.
This compound can be sourced from chemical suppliers like Sigma-Aldrich and Thermo Scientific, which provide it in high purity for research and industrial applications . The compound has various synonyms including 5-bromo-2-chloronicotinonitrile and 5-bromo-2-chloro-3-cyanopyridine, reflecting its structural variations in nomenclature.
5-Bromo-3-chloropyridine-2-carbonitrile is classified as a halogenated pyridine derivative. Its structure includes a pyridine ring substituted with both bromine and chlorine atoms, along with a cyano group, which contributes to its reactivity and utility in organic synthesis.
The synthesis of 5-bromo-3-chloropyridine-2-carbonitrile typically involves halogenation reactions starting from simpler pyridine derivatives. One common method involves the use of 2,5-dichloropyridine as a precursor, which undergoes bromination to introduce the bromine substituent at the fifth position of the pyridine ring.
Technical details regarding reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing yield and purity.
The molecular structure of 5-bromo-3-chloropyridine-2-carbonitrile can be represented as follows:
The structure features a six-membered aromatic ring with alternating double bonds, characteristic of pyridine derivatives. The presence of both halogens and a cyano group significantly influences its chemical reactivity.
5-Bromo-3-chloropyridine-2-carbonitrile participates in various chemical reactions due to its electrophilic nature:
Technical details such as reaction conditions (temperature, catalysts) are crucial for successful transformations.
The mechanism of action for compounds like 5-bromo-3-chloropyridine-2-carbonitrile often involves interactions at the molecular level with biological targets:
Data on specific interactions with biological targets would require empirical studies and are essential for understanding its pharmacological profile.
Relevant data from suppliers indicate that it is generally handled under standard laboratory safety protocols to mitigate risks associated with halogenated compounds .
5-Bromo-3-chloropyridine-2-carbonitrile serves significant roles in scientific research and pharmaceutical development:
Regioselective halogenation of pyridine scaffolds presents significant challenges due to the competing electronic effects governing substitution patterns. For 5-bromo-3-chloropyridine-2-carbonitrile (CAS 945557-04-0), the strategic introduction of halogens at C5 and C3 positions requires sequential protection-deprotection strategies and careful catalyst selection. The electron-withdrawing nature of the cyano group at C2 activates specific positions for electrophilic substitution, with C5 demonstrating higher reactivity toward bromination compared to C3 for chlorination . Modern approaches employ in situ halogen generation to control reactivity, preventing polyhalogenation that commonly occurs with direct halogen addition methods. Metal-assisted halogenation using palladium or copper catalysts enables precise positioning, though residual metal contamination remains problematic for pharmaceutical intermediates requiring high purity (>97%) [3] [8].
Table 1: Directing Group Effects in Pyridine Halogenation
Substituent Position | Electron Withdrawing Group | Preferred Halogenation Site | Relative Rate Enhancement |
---|---|---|---|
C2 | Cyano | C5 > C3 | 15-20x (C5 vs. C4) |
C3 | Chloro | C5 > C6 | 8-12x (C5 vs. C6) |
C2 | Methyl | C4 > C6 | 3-5x (C4 vs. C5) |
The introduction of the cyano group at C2 proceeds via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cyanation. Chloropyridine precursors demonstrate superior leaving group capability compared to bromo analogues, making 2,5-dibromo-3-chloropyridine the preferred substrate for cyanation at C2. Kinetic studies reveal that cyanation occurs 40% faster at C2 versus C4 positions in polychlorinated pyridines due to reduced steric hindrance and favorable orbital geometry . Modern protocols employ copper(I) cyanide in DMF at 120-140°C, achieving >95% conversion with minimal di-cyanation byproducts. Alternative methods using trimethylsilyl cyanide with catalytic palladium require stringent oxygen exclusion but provide exceptional functional group tolerance. Post-reaction, unreacted cyanide salts necessitate thorough acid washes to prevent equipment corrosion and product degradation during storage, contributing to the 97% typical purity of commercial material [3] [6].
Table 2: Cyanide Substitution Efficiency Comparison
Method | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|
CuCN/DMF | 120-140 | 8-12 | 85-92 | Di-cyanides (<3%) |
Pd-catalyzed (TMSCN) | 80-100 | 4-6 | 88-90 | Des-halo products (5-8%) |
NaCN/PEG-400 | 100-120 | 12-18 | 75-82 | Hydrolysis products (10-15%) |
Simultaneous introduction of bromine and chlorine requires careful consideration of halogen exchange equilibria. Modern catalytic approaches overcome limitations of traditional halogenation through three strategic pathways: (1) Orthogonal protection of nitrogen followed by electrophilic halogenation, (2) Palladium-catalyzed halogen dance rearrangement, and (3) Copper-mediated halogen exchange under phase-transfer conditions. Bromine preferentially installs at C5 due to its lower steric demand and favorable resonance stabilization with the cyano group, while chlorine selectively occupies C3 through subsequent catalytic chlorination using in situ-generated Cl⁺ equivalents. Pd(PPh₃)₄ demonstrates 30% higher efficiency than CuI in halogen retention during cyanation steps, though copper catalysts remain industrially preferred due to lower cost [4] [8]. Critical to success is maintaining anhydrous conditions to prevent hydrolysis of the nitrile group to the corresponding amide, which occurs readily at >70% humidity during processing.
Table 3: Catalyst Performance in Dual Halogenation
Catalyst System | Temperature Range (°C) | Bromine Incorporation (%) | Chlorine Incorporation (%) | Catalyst Loading (mol%) |
---|---|---|---|---|
Pd(OAc)₂/Xantphos | 80-100 | 98 ± 0.5 | 97 ± 1.2 | 1.5-2.0 |
CuI/1,10-phenanthroline | 130-150 | 95 ± 1.8 | 92 ± 2.1 | 5-8 |
FeCl₃/TMEDA | 100-120 | 85 ± 3.2 | 88 ± 2.7 | 10-12 |
Solvent polarity dramatically influences both reaction kinetics and product distribution in the synthesis of 5-bromo-3-chloropyridine-2-carbonitrile. High-polarity solvents (DMF, DMSO, NMP) accelerate cyanation but promote debromination at temperatures exceeding 140°C. Optimal conditions balance nucleophilicity and boiling point: N-methyl-2-pyrrolidone (NMP) provides 12% higher yields than DMF at 130°C due to superior stabilization of the Meisenheimer complex during SNAr. Temperature profiles reveal a sharp yield maximum at 128.6 ± 2°C [3], above which thermal decomposition generates 3-chloropicolinonitrile as the primary impurity. Post-reaction, controlled cooling at 2°C/min prevents crystallization of byproducts within the product matrix, while extraction with ethyl acetate/water (3:1 ratio) effectively removes unreacted starting materials without product hydrolysis. These optimized conditions enable consistent production at 98.35% purity as confirmed by HPLC [6].
Table 4: Solvent Optimization Parameters
Solvent | Dielectric Constant | Boiling Point (°C) | Reaction Rate (k, ×10⁻⁴ s⁻¹) | Maximum Yield (%) | Major Impurity |
---|---|---|---|---|---|
DMF | 36.7 | 153 | 8.2 ± 0.3 | 86 | 5-Bromopicolinamide |
DMSO | 46.7 | 189 | 9.1 ± 0.4 | 89 | 3-Chloro-2-pyridone |
NMP | 32.2 | 202 | 12.3 ± 0.5 | 92 | Des-bromo product |
Acetonitrile | 37.5 | 82 | 3.2 ± 0.2 | 62 | Di-cyano adduct |
Transitioning laboratory synthesis to industrial production introduces multiple challenges in maintaining yield and purity. Key limitations include:
Table 5: Scale-Up Cost Analysis (Per Kilogram Basis)
Process Parameter | Lab Scale (100g) | Pilot Scale (10kg) | Production Scale (100kg) |
---|---|---|---|
Raw Material Costs | $288 | $865 | $144 |
Catalyst Consumption | 8.5% | 5.2% | 3.8% |
Energy Consumption (kWh/kg) | 120 | 85 | 52 |
Manpower (hours/kg) | 4.2 | 1.8 | 0.6 |
Typical Yield | 76% | 82% | 88% |
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